6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1058396-61-4
VCID: VC11931135
InChI: InChI=1S/C23H24N4O5/c1-2-31-18-7-5-17(6-8-18)19-14-21(28)27(16-24-19)15-22(29)25-9-11-26(12-10-25)23(30)20-4-3-13-32-20/h3-8,13-14,16H,2,9-12,15H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol

6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

CAS No.: 1058396-61-4

Cat. No.: VC11931135

Molecular Formula: C23H24N4O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one - 1058396-61-4

Specification

CAS No. 1058396-61-4
Molecular Formula C23H24N4O5
Molecular Weight 436.5 g/mol
IUPAC Name 6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Standard InChI InChI=1S/C23H24N4O5/c1-2-31-18-7-5-17(6-8-18)19-14-21(28)27(16-24-19)15-22(29)25-9-11-26(12-10-25)23(30)20-4-3-13-32-20/h3-8,13-14,16H,2,9-12,15H2,1H3
Standard InChI Key FCYFAMBQMOGXQE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 3,4-dihydropyrimidin-4-one core, a six-membered ring with one double bond and a ketone group.

  • A 4-ethoxyphenyl substituent at position 6, contributing hydrophobic and electron-donating properties via the ethoxy group.

  • A 2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl side chain at position 3, introducing a piperazine-furan hybrid with amide and ketone functionalities .

The IUPAC name reflects this arrangement:
6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₄N₄O₅
Molecular Weight436.5 g/mol
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
InChIKeyFCYFAMBQMOGXQE-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Furan-2-carbonyl-piperazine formation: Furan-2-carboxylic acid undergoes nucleophilic acyl substitution with piperazine in the presence of a coupling agent (e.g., DCC).

  • Ethyl ketone intermediate: Reaction of chloroacetyl chloride with the furan-piperazine derivative yields a 2-chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone.

  • Pyrimidinone assembly: A Biginelli-like condensation between 4-ethoxybenzaldehyde, urea, and the ethyl ketone intermediate forms the dihydropyrimidinone ring .

Key challenges include regioselectivity in the cyclization step and purification of the final product, which typically requires column chromatography or recrystallization.

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Source
6-Phenyl-3,4-dihydropyrimidin-4-oneTopoisomerase II1.2
Furan-piperazine derivativesStaphylococcus aureus4.8
PROTACs with piperazine linkersBRD40.03

Applications and Research Directions

Therapeutic Development

The compound’s modular structure makes it a candidate for:

  • Antibiotic adjuvants: Enhancing permeability across Gram-negative bacterial membranes.

  • Kinase inhibitors: Computational docking studies suggest affinity for EGFR and VEGFR2.

  • PROTAC platforms: Piperazine linkers improve solubility and proteasome engagement .

Material Science

Its rigid heterocyclic core could serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

Research Gaps and Future Work

Despite its promise, critical gaps remain:

  • In vivo toxicity profiles: No data on LD₅₀ or chronic exposure effects.

  • Structure-activity relationships (SAR): Optimizing substituents (e.g., replacing ethoxy with methoxy) may enhance potency.

  • Crystallographic data: X-ray structures would clarify conformational preferences and docking accuracy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator